(1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate

Enzymatic kinetic resolution Lipase enantioselectivity β-Hydroxy ester acylation

Sourcing the racemic or incorrect enantiomer of methyl 2-hydroxycyclopentanecarboxylate introduces stereochemical ambiguity, compromising downstream diastereoselective transformations. (1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate (CAS 124150-23-8) is the single-enantiomer cis-β-hydroxy ester that resolves this issue: - Defined (1S,2R) absolute configuration ensures reliable chirality transfer in multi-step syntheses, as required for brefeldin A analog construction. - Pre-resolved substrate bypasses kinetic resolution limitations, enabling direct use in CAL-B-catalyzed processes with E > 200 enantioselectivity. - Supplied at ≥97% purity with traceable stereochemical identity, supporting lot-to-lot consistency for preclinical development.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 124150-23-8
Cat. No. B040587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate
CAS124150-23-8
SynonymsCyclopentanecarboxylic acid, 2-hydroxy-, methyl ester, (1S,2R)- (9CI)
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCC1O
InChIInChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1
InChIKeyXMPIOOIEGQJDKJ-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate as a Chiral Building Block


(1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate (CAS 124150-23-8) is a chiral cyclopentane derivative belonging to the class of cis-β-hydroxy esters, characterized by a five-membered carbocyclic ring bearing vicinal hydroxyl (C2, R-configuration) and methyl ester (C1, S-configuration) substituents in a defined cis relationship . With molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol, this single-enantiomer compound serves as a stereochemically resolved intermediate whose configurational identity is critical for downstream diastereoselective transformations . Its structural features—a rigid cyclopentane scaffold, a directing hydroxyl group, and a reactive ester function—position it within the broader family of 2-hydroxycyclopentanecarboxylates, yet its specific (1S,2R) absolute configuration distinguishes it from its enantiomer, (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate (CAS 122331-02-6), the (1R,2R)- and (1S,2S)-trans diastereomers (CAS 124150-22-7), and the racemic mixture (CAS 933-92-6) [1].

Stereochemical Limitations of Racemic or Diastereomeric Substitutes


The procurement of methyl 2-hydroxycyclopentanecarboxylate without specifying absolute configuration—such as the racemic mixture (CAS 933-92-6) or the trans-configured diastereomers—introduces stereochemical ambiguity that fundamentally undermines synthetic outcomes . The cis-(1S,2R) configuration imparts a specific spatial orientation of the hydroxyl and ester groups, enabling directed intramolecular hydrogen bonding, facial selectivity in nucleophilic additions, and reliable transfer of chirality in multi-step sequences [1]. Substituting the enantiomeric (1R,2S)-form (CAS 122331-02-6) delivers the mirror-image product at every stereogenic center installed thereafter, while trans-diastereomers (e.g., CAS 124150-22-7) exhibit distinct conformational preferences and reactivity profiles that diverge from those of the cis scaffold [2]. The following evidence demonstrates quantifiable differences in enzymatic recognition, synthetic yield, and configurational stability that render generic substitution inadvisable for applications requiring defined stereochemistry.

Differentiating (1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate from Stereochemical Analogs


Lipase Enantioselectivity for (1S,2R)-Configured Substrates

In a study directly comparing Candida antarctica lipase B (CAL-B)-catalyzed O-acylation, the ethyl ester analog of the target compound—cis-configured ethyl 2-hydroxycyclopentanecarboxylate—was resolved with an enantioselectivity factor E > 200 when the (1S,2R)-configured enantiomer served as the reactive substrate [1]. By contrast, the racemic substrate cis-(±)-1 required CAL-B-mediated kinetic resolution to separate the enantiomers, indicating that the single-enantiomer (1S,2R)-form bypasses the resolution step and enters enantioselective transformations directly. Additionally, CAL-B-catalyzed de novo hydrolysis of the racemic ethyl ester produced enantiomerically enriched cis-2-hydroxycyclopentanecarboxylic acid with ee = 90%, the absolute configuration of which traces back to preferential hydrolysis of the (1S,2R)-ester [1]. These data demonstrate that pre-resolved (1S,2R)-methyl ester eliminates the 50% yield ceiling inherent to racemic kinetic resolutions and ensures defined stereochemical outcomes.

Enzymatic kinetic resolution Lipase enantioselectivity β-Hydroxy ester acylation

Diastereoselective Synthesis of Brefeldin A Precursors

In the synthesis of sarkomycin A methyl esters and functionalized cyclopentane blocks for the antitumor macrolide brefeldin A, Gimazetdinov et al. employed both diastereoisomeric (1R,2S)- and (1S,2R)-2-hydroxymethyl-N-[(1R)-1-phenylethyl]cyclopent-3-ene-1-carboxamides as starting materials [1]. Each diastereoisomer was carried forward through parallel synthetic sequences, demonstrating that the (1S,2R)-configured cyclopentane core provides distinct stereochemical entry points for constructing the cyclopentane subunit of brefeldin A. Separately, an enantioselective total synthesis of 13-O-brefeldin A utilized (1S,2R)-2-[(trityloxy)methyl]cyclopent-3-ene-1-carbonitrile (cis-8) as the key chiral intermediate, proceeding through 13 steps to the final natural product [2]. The deliberate selection of the (1S,2R)-configured starting material—rather than its (1R,2S)-counterpart—was essential for securing the correct absolute configuration at multiple stereogenic centers in the target molecule.

Total synthesis Brefeldin A Chiral cyclopentane building block

Chemoenzymatic Resolution of cis-Cyclopentane Derivatives

A chemoenzymatic approach for preparing enantiomerically pure (1S,2R)- and (1R,2S)-stereoisomers of 2-halocycloalkanols utilized kinetically controlled transesterification with lipases in organic media, achieving enantiomeric excess values exceeding 98% for the (1S,2R)-configured products across multiple substrates [1]. While this study focused on 2-halocycloalkanols rather than the methyl ester, the enzymatic recognition of the (1S,2R)-cis-cyclopentane scaffold is highly conserved and directly transferable to the 2-hydroxy ester series: the same CAL-B lipase that achieves E > 200 with ethyl cis-2-hydroxycyclopentanecarboxylate also discriminates the (1S,2R)-enantiomer in halo-analogs with ee > 98% [1][2]. This class-level enzymatic preference provides strong supporting evidence that the (1S,2R)-methyl ester is the enantiomer preferentially recognized by widely used industrial lipases, enabling downstream biocatalytic transformations without erosion of stereochemical purity.

Chemoenzymatic synthesis Lipase transesterification Enantiomeric excess

Commercial Purity and Stereochemical Definition

Multiple independent vendors list (1S,2R)-methyl 2-hydroxycyclopentanecarboxylate (CAS 124150-23-8) at a minimum purity of 97% (AChemBlock, Aladdin Scientific), with ChemSrc reporting specifications at 98.0% . In contrast, the racemic mixture methyl 2-hydroxycyclopentanecarboxylate (CAS 933-92-6) is typically listed at 95% purity by generic suppliers, without stereochemical definition . The purity differential of 2–3 percentage points, while modest in absolute terms, reflects the additional purification burden required for the single-enantiomer product. More critically, the racemic specification provides no information on enantiomeric composition, whereas supplier listings for CAS 124150-23-8 explicitly denote the (1S,2R) absolute configuration through SMILES notation and IUPAC nomenclature, enabling traceable stereochemical identity .

Chiral purity Procurement specification Vendor quality metrics

Yield Efficiency in Lipase-Catalyzed Acylation

Forró et al. reported that the R-selective acylation of ethyl cis-(±)-2-hydroxycyclopentanecarboxylate with CAL-B and vinyl acetate provided the O-acylated enantiomer with a yield of 35% [1]. This yield, when expressed relative to the theoretical maximum of 50% for a perfect kinetic resolution, represents an effective enantiomer recovery of 70% of the reactive enantiomer. The reactive enantiomer in this R-selective system corresponds to the (1S,2R)-configured substrate, as the R-selectivity of CAL-B operates on the hydroxyl-bearing stereogenic center (C2) which bears the (R)-configuration in the (1S,2R)-isomer [1]. By procuring the pre-resolved (1S,2R)-methyl ester (CAS 124150-23-8), the user bypasses this resolution step entirely and can achieve quantitative incorporation of the desired enantiomer into the acylated product rather than being limited to the 35% isolated yield dictated by the kinetic resolution process.

Kinetic resolution yield CAL-B acylation Enantiomer isolation

Validation of Enantiomeric Purity via Lipase Resolution

The enzymatic preparation of both (1S,2R)- and (1R,2S)-stereoisomers of 2-halocycloalkanols was accomplished using Burkholderia cepacia lipase-catalyzed transesterification, yielding products with enantiomeric excess consistently exceeding 98% [1]. The absolute configuration of each enantiomer was determined by chemical correlation, confirming that the (1S,2R)-configured products were obtained with high configurational fidelity. This resolution methodology, when applied across a panel of substrates, demonstrated that the cis-cyclopentane scaffold bearing an electronegative substituent at C2 is reliably recognized by lipases with predictable (1S,2R)-preference. The same lipase (Burkholderia cepacia) is commercially available and widely employed for resolutions of secondary alcohols on five-membered rings [2], establishing a direct analytical precedent for verifying the enantiopurity of the methyl ester analog.

Lipase resolution Enantiomeric purity Cis-cyclopentane scaffold

Procurement-Relevant Application Scenarios


Direct Use in Biocatalytic Acylation

Investigators employing Candida antarctica lipase B (CAL-B) for enantioselective O-acylation of β-hydroxy esters can directly utilize (1S,2R)-methyl 2-hydroxycyclopentanecarboxylate (CAS 124150-23-8) as the substrate, bypassing the kinetic resolution of the racemate that yields only 35% of the desired O-acylated enantiomer [1]. The enantioselectivity factor E > 200 reported for the ethyl ester analog confirms that CAL-B strongly discriminates in favor of the (1S,2R)-configured substrate, making the pre-resolved methyl ester the optimal procurement choice for biocatalytic workflow integration [1]. This scenario is particularly relevant for generating enantiomerically enriched cis-2-hydroxycyclopentane-1-carboxylic acid (ee = 90%) via CAL-B-catalyzed hydrolysis of the ester, a transformation that would produce undefined stereochemical mixtures if initiated from the racemate [1].

Chiral Building Block for Total Synthesis

The total synthesis of brefeldin A analogs explicitly requires (1S,2R)-configured cyclopentane precursors to establish the correct absolute stereochemistry of the cyclopentane subunit in the final macrolide structure [1][2]. The (1S,2R)-methyl ester (CAS 124150-23-8) serves as a direct synthetic equivalent to the hydroxyl-protected cyclopentane intermediates employed in these syntheses, offering a functional handle (methyl ester) that can be selectively reduced, hydrolyzed, or converted to the Weinreb amide without altering the stereochemical integrity at C1 and C2 [2]. Sourcing the incorrect (1R,2S)-enantiomer would yield the enantiomeric cyclopentane skeleton, generating the wrong absolute configuration at all subsequent stereocenters in the target natural product.

Pharmaceutical Intermediate Procurement

For pharmaceutical intermediate supply chains requiring traceable stereochemical identity and minimum chemical purity ≥ 97%, (1S,2R)-methyl 2-hydroxycyclopentanecarboxylate (CAS 124150-23-8) satisfies these specifications as documented by multiple independent vendors [1][2][3]. The availability of this compound at ≥ 97% purity with defined absolute configuration supports its use in late-stage discovery and preclinical development where lot-to-lot consistency in stereochemical composition is required. In contrast, the racemic mixture (CAS 933-92-6) is typically specified at 95% purity without stereochemical definition, making it unsuitable for applications where enantiomeric composition affects biological readout or regulatory documentation .

Lipase Substrate Specificity Studies

The established ability of Burkholderia cepacia lipase and CAL-B to resolve cis-2-substituted cyclopentane derivatives with ee > 98% provides a validated platform for using (1S,2R)-methyl 2-hydroxycyclopentanecarboxylate as a reference standard in lipase substrate specificity studies [1]. Researchers investigating the scope and limitations of lipase-catalyzed resolutions can employ the single-enantiomer methyl ester to calibrate enantiomeric excess determinations, validate chiral HPLC or GC methods, and benchmark the performance of novel biocatalysts against the known CAL-B/Burkholderia cepacia lipase systems [1][2].

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